molecular formula C22H22N4O2 B2453304 2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol CAS No. 477225-93-7

2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol

Cat. No.: B2453304
CAS No.: 477225-93-7
M. Wt: 374.444
InChI Key: VMBSPMCLVRFFSF-UHFFFAOYSA-N
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Description

  • Attachment of the Ethoxyethanol Side Chain

  • Industrial Production Methods

    Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.

    Mechanism of Action

    Target of Action

    The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This kinase plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a significant target in cancer research .

    Mode of Action

    The compound interacts with its target by binding to the active site of the kinase, inhibiting its activity . This inhibition disrupts the normal function of the kinase, leading to changes in cell cycle progression and DNA repair mechanisms .

    Biochemical Pathways

    The inhibition of Serine/threonine-protein kinase Chk1 affects multiple biochemical pathways. It primarily impacts the cell cycle regulation and DNA damage response pathways . The disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

    Pharmacokinetics

    Similar compounds have shown to have good absorption and distribution profiles

    Result of Action

    The result of the compound’s action is the induction of cell cycle arrest and apoptosis in cells . This is achieved through the inhibition of Serine/threonine-protein kinase Chk1, leading to disruptions in cell cycle regulation and DNA repair mechanisms . This can result in the death of cancer cells, making this compound a potential candidate for cancer treatment .

    Action Environment

    The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other compounds or drugs can potentially alter its efficacy through drug-drug interactions

    Biochemical Analysis

    Biochemical Properties

    The compound 2-(2-((5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol is known to interact with various enzymes and proteins . It has been found to exhibit promising binding affinities against Bcl2 anti-apoptotic protein . This interaction suggests that the compound may play a role in regulating apoptosis, a process of programmed cell death that is crucial for maintaining cellular homeostasis .

    Cellular Effects

    This compound has been observed to exert effects on various types of cells and cellular processes . For instance, it has been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . This suggests that the compound may influence cell function by modulating cell cycle progression .

    Molecular Mechanism

    At the molecular level, this compound exerts its effects through various mechanisms. For instance, it has been found to induce changes in gene expression, with P53, BAX, DR4, and DR5 being up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells . This suggests that the compound may influence cellular function by modulating the expression of key genes involved in cell cycle regulation and apoptosis .

    Temporal Effects in Laboratory Settings

    The effects of this compound have been observed to change over time in laboratory settings . For instance, it has been found to induce apoptotic death of MCF7 cells . Additionally, the percentage of fragmented DNA was increased significantly in treated MCF7 cells . These observations suggest that the compound may have long-term effects on cellular function, potentially influencing cell survival and DNA integrity .

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol typically involves multiple steps:

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the ethoxyethanol side chain, forming aldehydes or carboxylic acids under strong oxidizing conditions like potassium permanganate or chromium trioxide.
    • Reduction

      • Reduction reactions can target the pyrrolo[2,3-d]pyrimidine core, potentially reducing double bonds or nitro groups if present, using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
    • Substitution

      • The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization with various substituents like halogens, nitro groups, or alkyl chains.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate, chromium trioxide.

      Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

      Substitution: Halogenated benzene derivatives, Friedel-Crafts catalysts (e.g., aluminum chloride).

    Major Products

      Oxidation: Aldehydes, carboxylic acids.

      Reduction: Reduced pyrrolo[2,3-d]pyrimidine derivatives.

      Substitution: Halogenated, nitro, or alkyl-substituted derivatives.

    Scientific Research Applications

    Chemistry

    In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

    Biology

    Biologically, 2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol has shown promise as a kinase inhibitor. Kinase inhibitors are crucial in regulating cell signaling pathways, and this compound’s ability to inhibit multiple kinases makes it a valuable tool in biological research .

    Medicine

    In medicine, this compound is being explored for its anticancer properties. Its ability to induce apoptosis in cancer cells by inhibiting key kinases involved in cell proliferation and survival pathways highlights its potential as a therapeutic agent .

    Industry

    Industrially, this compound could be used in the development of new pharmaceuticals, particularly in the design of targeted therapies for cancer and other diseases involving dysregulated kinase activity.

    Comparison with Similar Compounds

    Similar Compounds

      Sunitinib: A well-known multi-targeted kinase inhibitor used in cancer therapy.

      Erlotinib: Another kinase inhibitor targeting the epidermal growth factor receptor (EGFR).

      Imatinib: Targets the BCR-ABL tyrosine kinase, used in chronic myeloid leukemia.

    Uniqueness

    Compared to these compounds, 2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol exhibits a broader range of kinase inhibition, potentially offering more comprehensive therapeutic effects. Its unique structure allows for interactions with multiple kinase targets, making it a versatile candidate for further drug development .

    Properties

    IUPAC Name

    2-[2-[(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H22N4O2/c27-12-14-28-13-11-23-21-20-19(17-7-3-1-4-8-17)15-26(22(20)25-16-24-21)18-9-5-2-6-10-18/h1-10,15-16,27H,11-14H2,(H,23,24,25)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VMBSPMCLVRFFSF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCOCCO)C4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H22N4O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    374.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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